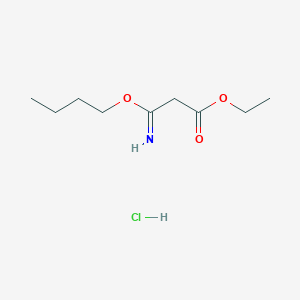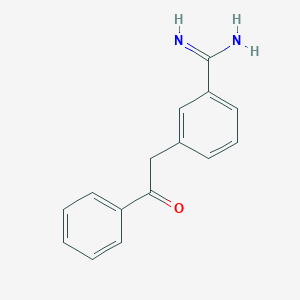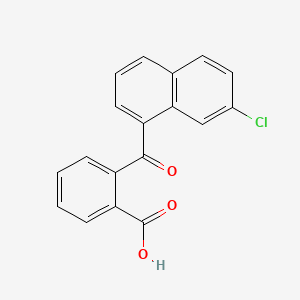![molecular formula C8H10N4O B14595713 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one CAS No. 61078-87-3](/img/structure/B14595713.png)
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is structurally characterized by a pyrrolo[2,3-d]pyrimidine core with amino and methyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3,5-dimethylpyrrole-2-carboxylic acid with formamide under high temperature to form the desired pyrrolopyrimidine ring . Another approach involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material, which undergoes substitution reactions with appropriate amines .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, this compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have shown potent anticancer activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with applications in cancer therapy.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have been identified as phosphatidylinositol 3-kinase inhibitors and have antiproliferative properties.
Uniqueness
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinase B with high selectivity makes it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
61078-87-3 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-10-7-5(4)6(9)12(2)8(13)11-7/h3H,9H2,1-2H3,(H,10,11,13) |
Clave InChI |
NQUZHPOXJYFEPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=NC(=O)N(C(=C12)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



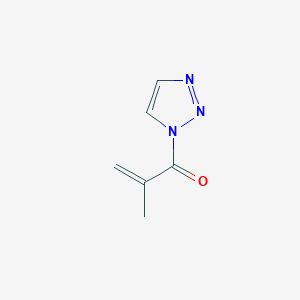


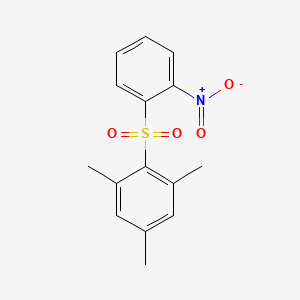
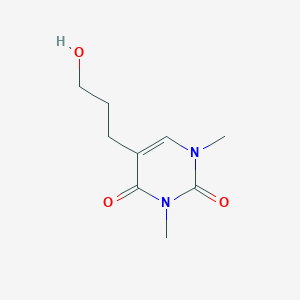
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
